Positional Isomer Differentiation: Physicochemical Property Divergence Between 2-Methyl-1,3-benzothiazole-6-thiol and 6-Methyl-2-mercaptobenzothiazole
2-Methyl-1,3-benzothiazole-6-thiol (thiol at C6, methyl at C2) and 6-methyl-2-mercaptobenzothiazole (thiol at C2, methyl at C6; CAS 2268-79-3) are positional isomers with identical molecular formula (C₈H₇NS₂, MW 181.28). Despite this constitutional relationship, their predicted and experimentally reported physicochemical properties diverge substantially. The target compound exhibits a predicted density of 1.3 ± 0.1 g·cm⁻³ and a boiling point of 306.4 ± 15.0 °C . The positional isomer 6-methyl-2-mercaptobenzothiazole, by contrast, is reported as a crystalline solid with a melting point of 183 °C, a boiling point of 323 °C, and a density of 1.39 g·cm⁻³ . The target compound's lower predicted density and boiling point are consistent with its thiol group residing on the benzene ring (position 6) rather than on the electron-withdrawing thiazole ring (position 2), where the thiol in the isomer participates in thione–thiol tautomerism that stabilizes the solid state via enhanced intermolecular hydrogen bonding [1].
| Evidence Dimension | Predicted and reported physicochemical properties (density, boiling point, melting point) |
|---|---|
| Target Compound Data | Density: 1.3 ± 0.1 g·cm⁻³; BP: 306.4 ± 15.0 °C at 760 mmHg; no discrete melting point reported (predicted MP: 97.89 °C by Adapted Stein & Brown method) |
| Comparator Or Baseline | 6-Methyl-2-mercaptobenzothiazole (CAS 2268-79-3): Density: 1.39 g·cm⁻³; BP: 323 °C; MP: 183 °C |
| Quantified Difference | Density difference: ~0.09 g·cm⁻³ lower for target; BP difference: ~16.6 °C lower for target; the isomer is a crystalline solid at room temperature (MP 183 °C), whereas the target compound's predicted MP (97.89 °C) and lower density are consistent with weaker intermolecular forces |
| Conditions | Predicted data from ACD/Labs Percepta Platform v14.00 (ChemSpider) for target compound; experimentally reported values from ChemicalBook for comparator |
Why This Matters
The divergent physical state at ambient conditions directly impacts formulation, handling, and purification protocols during procurement and experimental design.
- [1] Rai, A.K.; Singh, R.; Singh, K.N.; Singh, V.B. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Spectrochimica Acta Part A, 2006, 63, 483–490. [Demonstrates thione form is more stable than thiol form for 2-mercaptobenzothiazole in solid phase] View Source
